Gyki 47261 dihydrochloride
Description
Historical Context of Discovery and Initial Characterization
GYKI 47261 emerged from research programs focused on developing novel antagonists for the AMPA receptor, a key component in fast excitatory synaptic transmission in the central nervous system. apexbt.comnih.gov Research published in 2000 by Abrahám et al. described the synthesis and pharmacological properties of new non-competitive AMPA antagonists, including the class to which GYKI 47261 belongs. rndsystems.comapexbt.com Initial characterization studies identified GYKI 47261 as a selective and non-competitive antagonist of the AMPA receptor with an IC₅₀ of 2.5 μM. medchemexpress.comrndsystems.comapexbt.com
Early research demonstrated that the compound possesses a broad spectrum of anticonvulsive activity and exhibits neuroprotective effects in various in vivo models. medchemexpress.comrndsystems.com For instance, studies showed its ability to mitigate tremors induced by oxotremorine (B1194727) and to reverse the dopamine-depleting effects of MPTP, a neurotoxin used to model Parkinson's disease. medchemexpress.comapexbt.com These initial findings highlighted the compound's potential as a tool for studying the roles of AMPA receptors in neurological and pathological processes.
Further characterization in 2003 by Tamási et al. revealed an additional property of GYKI 47261 as a potent inducer of the enzyme CYP2E1. medchemexpress.comnih.gov This study noted that the imidazole (B134444) moiety of the GYKI 47261 molecule could be responsible for this effect. nih.gov
Table 1: Chemical Properties of GYKI 47261 Dihydrochloride (B599025)
| Property | Value |
|---|---|
| IUPAC Name | 4-(8-chloro-2-methyl-11H-imidazo[1,2-c] rndsystems.comapexbt.combenzodiazepin-6-yl)aniline;dihydrochloride nih.gov |
| Molecular Formula | C₁₈H₁₅ClN₄·2HCl apexbt.com |
| Molecular Weight | 395.71 g/mol apexbt.comnih.gov |
| CAS Number | 220445-20-5 apexbt.com |
Classification within Neuropharmacological Agents
GYKI 47261 dihydrochloride is classified based on its chemical structure and its mechanism of action within the nervous system.
Chemically, GYKI 47261 is a derivative of the 2,3-benzodiazepine class. rndsystems.comnih.gov Unlike the classical 1,4-benzodiazepines which are known for their modulatory effects on GABAₐ receptors, 2,3-benzodiazepines such as GYKI 47261 and the related compound GYKI 52466 were developed to target the glutamate (B1630785) receptor system. nih.govtocris.com The core structure of these compounds is a benzodiazepine (B76468) ring system, but modifications to this structure confer a distinct pharmacological profile. nih.govgoogle.com Research on various 2,3-benzodiazepine derivatives has shown that specific structural features are crucial for their antiepileptic and AMPA receptor antagonist effects. nih.gov
GYKI 47261 is a prominent example of a glutamatergic system modulator, specifically acting as a selective, non-competitive antagonist of AMPA receptors. apexbt.commedchemexpress.com The glutamatergic system, where glutamate serves as the primary excitatory neurotransmitter, is fundamental for most aspects of normal brain function. nih.gov AMPA receptors are ionotropic receptors that mediate the majority of fast excitatory neurotransmission in the brain. apexbt.comnih.gov
As a non-competitive antagonist, GYKI 47261 does not compete with the agonist (glutamate) for the binding site. rndsystems.comnih.gov Instead, it binds to a different site on the receptor-ion channel complex, thereby preventing the channel from opening and ions from flowing through, even when glutamate is bound. nih.gov This mechanism of action distinguishes it from competitive AMPA receptor antagonists. nih.gov The selective antagonism of AMPA receptors by GYKI 47261 allows for the specific investigation of the physiological and pathophysiological roles of these receptors. tocris.com
Table 2: Pharmacological Profile of this compound
| Parameter | Description | Reference |
|---|---|---|
| Target | AMPA Receptor | medchemexpress.comapexbt.com |
| Mechanism | Non-competitive Antagonist | rndsystems.comapexbt.com |
| IC₅₀ | 2.5 μM | medchemexpress.comrndsystems.comapexbt.com |
| Observed Effects | Anticonvulsive, Neuroprotective | medchemexpress.comrndsystems.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(8-chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-yl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4.2ClH/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12;;/h2-7,9-10H,8,20H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNSEMNKAFDVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Research on Gyki 47261 Dihydrochloride Action
Interaction with Ionotropic Glutamate (B1630785) Receptors
GYKI 47261 dihydrochloride (B599025) is a notable compound within the 2,3-benzodiazepine class, recognized for its interaction with ionotropic glutamate receptors (iGluRs). wikipedia.org These receptors are ligand-gated ion channels crucial for mediating the majority of excitatory synaptic transmission in the central nervous system. nih.gov The family of iGluRs is primarily divided into three subtypes: AMPA receptors, NMDA receptors, and kainate receptors. nih.gov The principal mechanism of action for GYKI 47261 involves its function as a selective antagonist at AMPA receptors. rndsystems.com Unlike classic 1,4-benzodiazepines that modulate GABA-A receptors, 2,3-benzodiazepines like GYKI 47261 target glutamate signaling pathways. wikipedia.orgucdavis.edu
GYKI 47261 is a potent and selective antagonist of AMPA receptors, which mediate fast synaptic transmission throughout the brain. rndsystems.commedchemexpress.com Its interaction with these receptors is characterized by a distinct profile that differentiates it from other classes of glutamate antagonists.
GYKI 47261 and its close analog, GYKI 52466, demonstrate high selectivity for AMPA receptors. Research indicates that GYKI 47261 inhibits AMPA receptors with an IC50 value of approximately 2.5 μM. rndsystems.commedchemexpress.com The selectivity for AMPA receptors is significant when compared to other ionotropic glutamate receptors. For instance, the related compound GYKI 52466 shows much lower affinity for kainate and NMDA receptors, highlighting the specific nature of this antagonism. wikipedia.orgabcam.comtocris.com This selectivity allows for the targeted modulation of AMPA receptor-mediated signaling without directly affecting NMDA or kainate receptor pathways. ucdavis.edu
| Compound | AMPA Receptor IC50 | Kainate Receptor IC50 | NMDA Receptor IC50 | Reference |
|---|---|---|---|---|
| GYKI 47261 | 2.5 μM | Data Not Available | Data Not Available | medchemexpress.com, rndsystems.com |
| GYKI 52466 | 10-20 μM | ~450 μM | >50 μM | abcam.com, wikipedia.org, tocris.com |
The antagonism of AMPA receptors by GYKI 47261 is non-competitive. rndsystems.com This means it does not directly compete with the neurotransmitter glutamate for its binding site on the receptor. Instead, it binds to a distinct allosteric site. ucdavis.edu This site is located at the interface between the glutamate-binding domain (LBD) and the transmembrane domains of the AMPA receptor, specifically interacting with the linkers (S1-M1 and S2-M4) that connect these regions. nih.govnih.gov By binding to this allosteric site, the compound disrupts the conformational change that normally occurs upon glutamate binding, thereby preventing the ion channel from opening. nih.gov This allosteric mechanism is a hallmark of the 2,3-benzodiazepine class of AMPA receptor antagonists and is distinct from competitive antagonists that physically block the glutamate binding site. ucdavis.edu
The non-competitive binding of GYKI compounds has a direct impact on the gating properties of the AMPA receptor. Gating refers to the transition of the receptor between its closed, open, and desensitized states. By binding to the linker regions, GYKI 47261 effectively uncouples agonist binding from channel opening. nih.gov This prevents the influx of ions like sodium and calcium that would normally follow glutamate binding. nih.gov
Studies on related 2,3-benzodiazepines demonstrate that they can negatively modulate AMPA receptor functions, influencing properties like deactivation and desensitization. nih.gov The binding of these antagonists is proposed to stabilize the receptor in a closed or non-functional conformation, even when glutamate is bound. nih.gov Research on the related compound GYKI 52466 shows that its blocking action is voltage-independent and does not exhibit use-dependence, which further supports an allosteric mechanism rather than an open-channel block. ucdavis.edu This modulation of gating is critical to its function, as it effectively dampens the excitatory signal without preventing glutamate from binding to the receptor.
By antagonizing AMPA receptors, GYKI 47261 significantly influences synaptic transmission. AMPA receptors are responsible for the fast component of excitatory postsynaptic currents (EPSCs). nih.gov Research has shown that application of GYKI compounds effectively reduces the amplitude of these EPSCs. nih.gov Specifically, the analog GYKI 52466 has been demonstrated to suppress non-NMDA receptor-mediated spontaneous synaptic currents through a postsynaptic action. ucdavis.edu This reduction in synaptic current effectively dampens excitatory signaling between neurons. This mechanism is crucial for its neuroprotective and anticonvulsant effects, as it can prevent the excessive neuronal firing associated with excitotoxicity. wikipedia.orgabcam.com
GYKI 47261 exhibits a high degree of specificity for AMPA receptors over other ionotropic glutamate receptors. rndsystems.com As indicated by the IC50 values of the closely related GYKI 52466, its potency against kainate receptors is substantially lower, and it has minimal activity at NMDA receptors at typical effective concentrations. ucdavis.eduabcam.comtocris.com Whole-cell voltage-clamp recordings have confirmed that GYKI 52466 is a potent antagonist of currents activated by AMPA and kainate, but is inactive against responses mediated by NMDA or GABA. ucdavis.edu
This selectivity is a key feature of its pharmacological profile. While it can inhibit kainate-induced responses, it does so with much lower efficacy than for AMPA-induced responses. This allows for the targeted dissection of AMPA receptor function in experimental settings and suggests a more focused therapeutic action. tocris.com The lack of interaction with NMDA receptors is particularly significant, as it avoids the potential side effects associated with broad-spectrum glutamate antagonists or specific NMDA receptor blockers. ucdavis.edu
| Receptor Target | Activity | Reference |
|---|---|---|
| AMPA Receptor | Potent non-competitive antagonist | ucdavis.edu, tocris.com |
| Kainate Receptor | Weak antagonist | abcam.com, ucdavis.edu |
| NMDA Receptor | Inactive | ucdavis.edu, tocris.com |
| GABA-A Receptor | Inactive | wikipedia.org, ucdavis.edu |
Specificity and Potential Interactions with Other Ionotropic Glutamate Receptors
Kainate Receptor Modulation
GYKI 47261 is primarily recognized as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. medchemexpress.comapexbt.comrndsystems.com However, its activity in relation to kainate receptors (KARs) is also a subject of consideration, particularly given its structural class.
Compounds structurally related to GYKI 47261, such as the 2,3-benzodiazepine GYKI 52466, have been shown to act as non-competitive antagonists at both AMPA and kainate receptors. tocris.com For these related compounds, the antagonism is highly selective for AMPA receptors, with significantly lower potency observed at kainate receptors. tocris.comnih.gov Research has demonstrated that selective antagonism of AMPA receptors can effectively unmask kainate receptor-mediated responses in neurons, highlighting the distinct roles and pharmacological sensitivities of these two ionotropic glutamate receptor subtypes. tocris.com While direct and extensive studies on GYKI 47261's specific binding and functional modulation at different KAR subunits (e.g., GluK1-5) are not as prevalent as for its AMPA receptor activity, its classification as a 2,3-benzodiazepine suggests a potential for weaker interactions with kainate receptors. nih.govnih.gov
N-methyl-D-aspartate (NMDA) Receptor Considerations in Contextual Studies
GYKI 47261's mechanism does not involve direct antagonism of the N-methyl-D-aspartate (NMDA) receptor. However, its effects are often studied within the broader context of glutamatergic neurotransmission, which involves a complex interplay between AMPA, kainate, and NMDA receptors.
Modulation of Enzyme Systems
Beyond its role as a receptor antagonist, GYKI 47261 exhibits significant effects on specific enzyme systems.
Cytochrome P450 Enzyme Induction
GYKI 47261 is a potent inducer of Cytochrome P450 2E1 (CYP2E1). medchemexpress.comnih.govmedchemexpress.com Studies using cultured hepatocytes have established this inductive capacity based on measurements of enzyme activity (e.g., chlorzoxazone (B1668890) 6-hydroxylation) and direct quantification of CYP2E1 protein levels. nih.gov
The potency of GYKI 47261 as a CYP2E1 inducer has been compared to other known inducers, such as imidazole (B134444). In rat hepatocytes, GYKI 47261 was found to be significantly more effective, producing a maximal induction at a concentration of 10 µM, whereas the reference inducer imidazole required a concentration of 500 µM to achieve its maximal response. nih.gov Notably, human hepatocytes demonstrated even greater sensitivity to GYKI 47261, with the highest induction observed at a much lower concentration of 0.01 µM. nih.gov
| Cell Type | Concentration for Maximal Induction | Reference Compound (Rat Hepatocytes) | Reference Concentration for Maximal Induction |
|---|---|---|---|
| Rat Hepatocytes | 10 µM | Imidazole | 500 µM |
| Human Hepatocytes | 0.01 µM | N/A | N/A |
The mechanism by which GYKI 47261 induces CYP2E1 has been investigated, distinguishing it from the transcriptional activation typical of many other CYP inducers. nih.govnih.gov Research indicates that an elevation in CYP2E1 gene transcription can be ruled out as the primary mechanism for GYKI 47261's action. nih.gov
Instead, the induction appears to occur at a post-translational level. The principal proposed mechanism is the stabilization of the CYP2E1 enzyme protein, preventing its rapid degradation. nih.gov The potential role of stabilizing CYP2E1 mRNA is considered to be negligible. nih.gov While the imidazole moiety within the structure of GYKI 47261 is thought to contribute to its CYP2E1-inducing capability, the entire molecule is necessary for its high potency, suggesting that other structural features are also involved in the stabilization process. nih.gov
Intracellular Signaling and Receptor Dynamics
The actions of GYKI 47261 inherently modulate intracellular signaling pathways and affect receptor dynamics. As a non-competitive antagonist of AMPA receptors, its primary effect on signaling is the prevention of ion flux through the receptor channel. This blockade inhibits the rapid excitatory postsynaptic currents mediated by glutamate, thereby preventing the depolarization and subsequent activation of voltage-gated ion channels and other downstream signaling cascades.
The modulation of glutamatergic signaling by GYKI 47261 can indirectly influence pathways typically associated with G protein-coupled receptors (GPCRs), given the extensive crosstalk between ionotropic and metabotropic signaling systems in the central nervous system. nih.govnih.gov Furthermore, the induction of CYP2E1 can alter the metabolic profile of endogenous and exogenous substances, which in turn can have broad effects on cellular signaling and homeostasis.
Effects on Receptor Internalization
The trafficking of AMPA receptors to and from the synaptic membrane is a dynamic process crucial for synaptic plasticity. While direct studies on GYKI 47261 dihydrochloride's specific role in receptor internalization are not extensively detailed in the available literature, the mechanism of non-competitive antagonism suggests an indirect influence. Non-competitive antagonists like the related 2,3-benzodiazepine, GYKI 52466, are understood to stabilize the AMPA receptor in a closed or desensitized state. This allosteric modulation, which occurs at a site distinct from the glutamate binding site, could potentially alter the receptor's conformation in such a way that it affects its interaction with the cellular machinery responsible for endocytosis and recycling.
By locking the receptor in an inactive conformation, it is plausible that this compound could modulate the rate of AMPA receptor internalization. For instance, a prolonged inactive state might mark the receptor for removal from the synaptic surface as part of the homeostatic regulation of synaptic strength. However, without direct experimental evidence on this compound, this remains a hypothesis based on the known behavior of other non-competitive AMPA receptor antagonists.
Influence on Neurotransmitter Release Pathways (e.g., Adenosine)
The interplay between glutamatergic and other neurotransmitter systems is a critical aspect of neural signaling. The influence of this compound on neurotransmitter release, particularly adenosine (B11128), is an area of interest. While direct studies linking this compound to adenosine release are scarce, research on the related compound GYKI 52466 provides some insight. One study demonstrated that GYKI 52466 can block the release of acetylcholine (B1216132) induced by the AMPA receptor agonist quisqualate in the rat hippocampus and striatum. nih.gov This suggests that by antagonizing AMPA receptors, these compounds can prevent the downstream cascade that leads to the release of other neurotransmitters.
Impact on Neuronal Excitability and Synaptic Plasticity
A key aspect of synaptic plasticity, the cellular basis for learning and memory, is the modification of synaptic strength through processes like long-term potentiation (LTP) and long-term depression (LTD). The induction and expression of these phenomena are intricately linked to AMPA receptor function.
Long-Term Potentiation (LTP): The initial phase of LTP often involves the insertion of additional AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse. By antagonizing AMPA receptors, this compound can be expected to interfere with the expression of LTP. While not directly demonstrated for this specific compound, the general principle is that a reduction in AMPA receptor-mediated currents would diminish the potentiated synaptic response.
In isolated cerebellar Purkinje cells, a 10 μM concentration of GYKI 47261 was shown to inhibit currents induced by both kainate and AMPA in a non-competitive manner. apexbt.com This direct inhibition of ion flow through AMPA receptors is the primary mechanism by which it modulates neuronal excitability and synaptic plasticity.
Table 1: Inhibitory Concentration of this compound
| Parameter | Value |
|---|---|
| IC50 | 2.5 μM |
Preclinical Research Applications and Observed Pharmacological Effects
Anticonvulsant Research
GYKI 47261 has demonstrated significant potential as an anticonvulsant agent in a variety of preclinical models. Its ability to counteract seizures induced by both chemical agents and electrical stimulation highlights its broad-spectrum activity.
Research has shown that GYKI 47261 exhibits robust anticonvulsant effects against seizures triggered by a range of chemoconvulsive agents. Studies have compared its efficacy to other AMPA/kainate antagonists, such as NBQX. While both compounds were effective in the pentylenetetrazol (PTZ) seizure model, GYKI 47261 also provided protection against seizures and lethality induced by 4-aminopyridine, kainate, and AMPA, where NBQX was found to be ineffective. psu.edu This broad-spectrum activity suggests a potential for wide-ranging antiepileptic efficacy.
The table below summarizes the comparative anticonvulsant activity of GYKI 52466 (a closely related compound to GYKI 47261) and NBQX against various chemoconvulsants.
| Chemoconvulsant | GYKI 52466 | NBQX |
| Pentylenetetrazol (PTZ) | Protective | Protective |
| 4-Aminopyridine (4-AP) | Protective | Ineffective |
| Kainate | Protective | Ineffective |
| AMPA | Protective | Ineffective |
| NMDA | Not Protective | Not Protective |
| Data sourced from Yamaguchi et al. (1993) psu.edu |
In addition to its effectiveness against chemical-induced seizures, GYKI 47261 has been shown to be highly active in maximal electroshock (MES) seizure models. psu.edu The MES test is a widely utilized model for screening potential anticonvulsant drugs. psu.edu The efficacy of GYKI 47261 and its analogs in this model further substantiates their potential as broad-spectrum anticonvulsants. psu.edujpccr.eu
Neuroprotective Research
The neuroprotective effects of GYKI 47261 have been investigated in various models of neuronal injury, including cerebral ischemia and neurodegeneration associated with brain tumors. Its mechanism of action in these contexts is largely attributed to its ability to attenuate excitotoxicity.
GYKI 47261 has demonstrated significant neuroprotective activity in preclinical models of focal cerebral ischemia, suggesting a potential therapeutic value in conditions such as stroke. researchgate.net Studies have shown that as an AMPA receptor antagonist, it can protect neurons from excitotoxic damage in animal models of ischemia. researchgate.net The compound has been found to be highly active in transient models of focal ischemia.
In the context of brain tumors, particularly malignant gliomas, excessive glutamate (B1630785) release by tumor cells can lead to neuronal damage and contribute to the tumor microenvironment. nih.govbiorxiv.org Preclinical studies have indicated that inhibiting the glutamate transporter xCT in brain tumors can reduce neuronal degeneration. biorxiv.org Research has explored the use of AMPA-specific antagonists to mitigate these effects. biorxiv.org While some studies have used related compounds like GYKI 52466, the principle of blocking glutamatergic AMPA receptors is relevant to understanding the potential role of GYKI 47261 in reducing neuronal cell death in the vicinity of tumors. nih.govbiorxiv.org
Excitotoxicity, the process of neuronal damage and death resulting from excessive stimulation by excitatory neurotransmitters like glutamate, is a key factor in various neurological disorders. nih.govfrontiersin.org GYKI 47261, as a non-competitive AMPA receptor antagonist, directly addresses this by blocking one of the primary receptors involved in excitatory signaling. psu.edu This mechanism underlies its observed anticonvulsant and neuroprotective effects. By preventing the over-activation of AMPA receptors, GYKI 47261 can attenuate the cascade of events that lead to excitotoxic cell death. nih.govnih.gov
Research in Models of Neurodegenerative Disorders
GYKI 47261 dihydrochloride (B599025) has shown potential in models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. apexbt.comnih.gov
Parkinson's Disease Models
The compound's effects have been evaluated in established preclinical models that mimic the pathological and symptomatic aspects of Parkinson's disease.
In animal models, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to induce a parkinsonian state by causing significant depletion of dopamine (B1211576) in the brain. mdpi.commdpi.com Studies have shown that GYKI 47261 dihydrochloride can counteract this effect. medchemexpress.commedchemexpress.com Specifically, in a mouse model, the administration of GYKI 47261 was observed to reverse the decrease in striatal dopamine concentrations caused by MPTP. medchemexpress.commedchemexpress.com This suggests a potential neuroprotective or restorative effect on the dopaminergic system under these experimental conditions.
Table 1: Effect of GYKI 47261 on MPTP-Induced Dopamine Depletion
| Model | Inducing Agent | Observed Effect of GYKI 47261 | Reference |
|---|
Tremor is a hallmark motor symptom of Parkinson's disease. In preclinical research, tremors can be induced by the cholinergic agonist oxotremorine (B1194727) to test the efficacy of potential anti-parkinsonian agents. targetmol.com Research indicates that this compound effectively mitigates tremors induced by oxotremorine in mice. medchemexpress.comapexbt.commedchemexpress.com This anti-tremor activity points to the compound's potential to modulate neural pathways involved in motor control.
Table 2: Effect of GYKI 47261 on Oxotremorine-Induced Tremor
| Model | Inducing Agent | Observed Effect of GYKI 47261 | Reference |
|---|
Long-term treatment of Parkinson's disease with levodopa (B1675098) often leads to the development of debilitating involuntary movements known as dyskinesias. ajmc.comresearchgate.net Preclinical studies have investigated the potential of GYKI 47261 to alleviate these motor complications. In a rat model of Parkinson's disease, the combined administration of GYKI 47261 and an NMDA receptor antagonist completely normalized the response shortening induced by levodopa. apexbt.com Furthermore, in a primate model, the co-administration of GYKI 47261 with amantadine (B194251) resulted in a significant reduction of levodopa-induced dyskinesias by 51%. apexbt.com
Table 3: Effect of GYKI 47261 on Levodopa-Induced Dyskinesias
| Model | Condition | Observed Effect of GYKI 47261 | Reference |
|---|---|---|---|
| Rat Model | Levodopa-induced response shortening | Completely normalized the response (in combination with an NMDA antagonist) | apexbt.com |
Angiogenesis Research
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process involving the proliferation, migration, and differentiation of endothelial cells. uu.nlnih.gov
Influence on Endothelial Cell Sprouting
Endothelial cell sprouting is a critical initial step in angiogenesis. uu.nl In vitro models, such as the endothelial cell spheroid-based sprouting assay, are used to study this process. re-place.be These assays allow for the quantification of vascular sprouts as a measure of angiogenic potential. re-place.be While the direct effects of this compound on endothelial cell sprouting are not extensively detailed in the provided context, the general importance of such assays in angiogenesis research is well-established for evaluating the pro- or anti-angiogenic effects of various compounds. re-place.befujifilmcdi.com
Impact on Tumor Angiogenesis in Brain Tumor Models
The formation of new blood vessels, a process known as angiogenesis, is a hallmark of malignant brain tumors like glioblastoma. mdpi.com Research into the molecular drivers of this process has explored the role of the neurotransmitter glutamate, which is released in high concentrations by glioma cells. biorxiv.orgbiorxiv.org In this context, this compound has been utilized as a critical research tool to dissect the specific pathways through which glutamate influences tumor-associated neovascularization. biorxiv.orgbiorxiv.org
In preclinical studies using aortic explant cultures, a model for angiogenesis, glutamate was shown to promote the sprouting of endothelial cells. biorxiv.orgbiorxiv.org To identify the receptor subtype responsible for this pro-angiogenic effect, researchers applied specific antagonists. When the selective, non-competitive AMPA receptor antagonist Gyki 47261 was used, it did not block the glutamate-induced endothelial sprouting. biorxiv.orgbiorxiv.org The outgrowth of new vessels continued despite the inhibition of AMPA receptors. biorxiv.orgbiorxiv.org This finding was crucial as it indicated that the AMPA receptor pathway is not the primary mediator of glutamate-driven angiogenesis in these models. biorxiv.orgbiorxiv.org In contrast, the application of an NMDA receptor antagonist, MK801, did inhibit the pro-angiogenic effects of glutamate. biorxiv.orgbiorxiv.org These experiments, by using Gyki 47261 as a pharmacological control, helped demonstrate that glioma-derived glutamate likely promotes tumor angiogenesis specifically through NMDA receptor signaling in endothelial cells. biorxiv.orgbiorxiv.org
Role in Glutamate-Mediated Vasogenic Functions
The excessive release of glutamate by brain tumors contributes to vasogenic edema, or brain swelling, a major source of comorbidity in glioma patients. biorxiv.org Preclinical investigations have sought to understand the mechanisms by which glutamate exerts these vasogenic effects, including its direct impact on blood vessel function and angiogenesis. This compound has played an important role in elucidating these glutamate-mediated functions. biorxiv.orgbiorxiv.org
Research demonstrated that glutamate released by glioma cells directly impacts endothelial cells to promote vascular growth, a key vasogenic function. biorxiv.orgbiorxiv.org The use of Gyki 47261 was instrumental in differentiating the receptor pathways involved. Studies on endothelial cell sprouting in both aortic and retinal explant models showed that the pro-angiogenic effects of glutamate were not prevented by treatment with Gyki 47261. biorxiv.orgbiorxiv.org This demonstrated that the vasogenic signaling cascade initiated by glutamate in endothelial cells is not dependent on AMPA receptor activation. biorxiv.orgbiorxiv.org The lack of an inhibitory effect by Gyki 47261, contrasted with the successful blockade by an NMDA receptor antagonist, provided strong evidence that glutamate's vasogenic and angiogenic functions are mediated specifically through NMDA receptors on the vascular endothelium. biorxiv.orgbiorxiv.org
Research on Cognitive Processes and Synaptic Strength
Modulation of Glutamatergic Signaling for Synaptic Efficacy
This compound is recognized in neuropharmacological research as a selective and non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. scbt.comapexbt.commedchemexpress.com AMPA receptors are critical for mediating the majority of fast excitatory synaptic transmission in the central nervous system, and their modulation is a key mechanism underlying synaptic plasticity, which is the cellular basis for learning and memory. scbt.complos.org
Table 2: Pharmacological Profile of this compound
| Parameter | Description | Reference |
|---|---|---|
| Target | AMPA Receptor | scbt.comapexbt.commedchemexpress.com |
| Mechanism of Action | Selective, non-competitive antagonist | apexbt.commedchemexpress.com |
| Effect on Synaptic Transmission | Decreases ion flow and synaptic transmission | scbt.com |
| Role in Synaptic Plasticity | Modulates neuronal excitability and synaptic strength | scbt.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Glutamate |
Comparative Research and Structure Activity Relationships
Differentiation from Other AMPA Receptor Antagonists
The unique characteristics of GYKI 47261 are best understood when contrasted with other AMPA receptor antagonists. These comparisons span compounds with similar core structures, those with different non-competitive mechanisms, and those that act via a competitive mechanism.
GYKI 47261 belongs to the 2,3-benzodiazepine class of AMPA receptor antagonists. This class is characterized by a shared chemical scaffold, but subtle variations in their molecular structure lead to significant differences in potency and efficacy.
GYKI 52466 is considered the prototype of this class of non-competitive AMPA receptor antagonists nih.gov. Structure-activity relationship (SAR) studies have been pivotal in the development of more potent analogs. While specific SAR studies detailing the incremental changes from GYKI 52466 to GYKI 47261 are not extensively published, the evolution of this class of compounds has focused on optimizing their anticonvulsant and neuroprotective properties nih.gov.
Research comparing the anticonvulsant activity of GYKI 52466 with its analogs, GYKI 53405 and GYKI 53655, in a sound-induced seizure model revealed differences in their potency. The table below summarizes the median effective dose (ED50) for the suppression of tonic and clonic phases of seizures.
| Compound | Tonic Seizure Suppression (ED50 mg/kg) | Clonic Seizure Suppression (ED50 mg/kg) |
|---|---|---|
| GYKI 52466 | 3.6 | 4.3 |
| GYKI 53405 | 1.1 | 3.1 |
| GYKI 53655 | 1.3 | 2.0 |
Talampanel (GYKI 53773) is another 2,3-benzodiazepine derivative that acts as a non-competitive AMPA receptor antagonist. It binds to an allosteric site, often referred to as the "GYKI receptor" nih.gov. Mechanistic studies have shown that Talampanel's potency is comparable to that of GYKI 52466 nih.gov.
A key distinguishing feature among these non-competitive antagonists can be their interaction with different AMPA receptor subunit compositions and their effects on channel kinetics. For instance, a study on Talampanel investigated the stereochemistry of the 4-methyl group on the diazepine (B8756704) ring and its impact on the inhibition of the GluA2 AMPA receptor channel opening nih.gov. Such detailed mechanistic insights help differentiate the pharmacological profiles of closely related compounds like GYKI 47261 and Talampanel. While both are non-competitive antagonists, subtle differences in their binding and modulatory effects can influence their therapeutic potential in various neurological disorders.
A fundamental distinction exists between non-competitive antagonists like GYKI 47261 and competitive antagonists such as NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline). This difference lies in their mechanism of action. Competitive antagonists bind to the same site as the endogenous agonist, glutamate (B1630785), thereby directly competing for receptor activation. In contrast, non-competitive antagonists like the 2,3-benzodiazepines bind to a separate allosteric site, altering the receptor's conformation and reducing its response to glutamate nih.gov.
This mechanistic difference has significant pharmacological implications. The efficacy of competitive antagonists can be overcome by high concentrations of glutamate, a scenario that can occur during pathological conditions like ischemia or seizures. Non-competitive antagonists, however, are not subject to this limitation, which may offer a therapeutic advantage in such excitotoxic states.
In vivo and in vitro studies have compared the effects of NBQX and GYKI 52466. In vitro, NBQX shows a higher affinity for AMPA receptors with an IC50 value of approximately 0.4 μM, compared to about 7.5 μM for GYKI 52466 nih.gov. However, in vivo, GYKI 52466 was found to be more potent in inhibiting AMPA-evoked hippocampal neuronal spike activity, with an ED50 of approximately 19 μmol/kg, compared to approximately 32 μmol/kg for NBQX nih.gov. Furthermore, GYKI 52466 demonstrated greater selectivity for AMPA receptors over NMDA receptors in vivo compared to systemically administered NBQX nih.govnih.gov.
Combined Modulatory Approaches in Research Models
The complexity of many neurological disorders often involves multiple neurotransmitter systems. Consequently, research has explored the potential of combining GYKI 47261 with agents that modulate other key receptors, such as the NMDA receptor.
The co-administration of AMPA and NMDA receptor antagonists has been investigated as a strategy to achieve synergistic therapeutic effects, particularly in conditions characterized by excessive glutamatergic activity.
A significant area of this research has been in animal models of Parkinson's disease, specifically in managing levodopa-induced dyskinesias. One study investigated the combined effects of the AMPA receptor antagonist topiramate (B1683207) and the NMDA receptor antagonist amantadine (B194251). The findings revealed that a combination of subthreshold doses of both drugs had a synergistic effect in reducing dyskinesia in a rat model, without impairing motor performance. This synergistic effect was also confirmed in a primate model of the disease nih.gov. While this study did not use GYKI 47261, it provides a strong rationale for the dual blockade of AMPA and NMDA receptors.
The non-competitive NMDA receptor antagonist MK-801 has been extensively studied in various models of epilepsy. In the low-frequency kindling model, MK-801 has been shown to dose-dependently increase the seizure threshold, suggesting its antiepileptic potential nih.gov. The combined use of an AMPA antagonist like GYKI 47261 with an NMDA antagonist such as MK-801 could theoretically provide a more comprehensive blockade of excitotoxic pathways, potentially leading to enhanced neuroprotection and anticonvulsant activity. For instance, in kindled seizure models, MK-801 has demonstrated potency against the spread of seizures, though with some limitations regarding its effects on partial seizures and potential for neurotoxicity at higher doses nih.gov. The co-administration of a non-competitive AMPA antagonist could potentially allow for lower, safer doses of the NMDA antagonist while achieving a robust therapeutic effect.
Future Directions and Unexplored Research Avenues
Investigation of Novel Receptor Subunit Selectivity
A significant gap in the current knowledge of Gyki 47261 dihydrochloride (B599025) is the absence of a detailed characterization of its selectivity for the diverse array of AMPA receptor subunits. AMPA receptors are tetrameric assemblies of four subunits (GluA1-4), and the specific subunit composition dictates the receptor's physiological and pharmacological properties, including ion channel kinetics, calcium permeability, and trafficking. Future research should pivot towards a granular analysis of the compound's interaction with various AMPA receptor isoforms.
A systematic investigation utilizing electrophysiological recordings from recombinant AMPA receptors with defined subunit compositions expressed in heterologous systems, such as Xenopus oocytes or HEK293 cells, is imperative. This would allow for the precise determination of the compound's potency and efficacy at different subunit combinations (e.g., homomeric GluA1, heteromeric GluA1/2, GluA2/3). Furthermore, the influence of RNA editing (e.g., the Q/R editing site in GluA2) and alternative splicing (i.e., the 'flip' and 'flop' isoforms) on the antagonistic activity of Gyki 47261 dihydrochloride should be a key focus. Such studies would reveal whether the compound exhibits preferential antagonism for specific AMPA receptor subtypes, which could have significant implications for its therapeutic window and side-effect profile.
Elucidation of Additional Downstream Signaling Cascades
The canonical mechanism of action of this compound is the allosteric inhibition of AMPA receptor-mediated ion flux. However, the downstream consequences of this antagonism on intracellular signaling cascades are yet to be explored. AMPA receptor activation is intricately linked to a multitude of signaling pathways crucial for synaptic plasticity, gene expression, and cell survival. Future investigations should aim to unravel the impact of this compound on these pathways.
Key avenues of exploration include the examination of the compound's effect on the phosphorylation status of pivotal signaling proteins such as extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB). Techniques like Western blotting and proteomics analysis of neuronal cultures or brain tissue from animal models treated with this compound could provide a comprehensive overview of the altered signaling landscape. Understanding these downstream effects is critical for a holistic comprehension of the compound's neuroprotective and anticonvulsant properties.
Exploration in Emerging Preclinical Disease Models
While initial studies have established the efficacy of this compound in classic models of neurological insults, its therapeutic potential in more recently developed and refined preclinical models of disease remains an open question. The field of neuroscience is continually advancing, with the advent of new animal models that more faithfully recapitulate the complex pathologies of human neurological and psychiatric disorders.
Future preclinical research should assess the efficacy of this compound in emerging models of:
Neurodegenerative Diseases: Investigating its potential to mitigate neuronal loss and cognitive decline in transgenic models of Alzheimer's disease and Parkinson's disease. nih.govnih.gov
Neuroinflammation: Evaluating its anti-inflammatory effects in models of neuroinflammation, which is increasingly recognized as a key contributor to a wide range of CNS disorders.
Rare and Genetic Epilepsies: Testing its anticonvulsant activity in genetic mouse models of specific epilepsy syndromes to explore its potential as a targeted therapy.
Expanding the preclinical testing of this compound to these and other novel disease models will be instrumental in identifying new therapeutic indications and patient populations that could benefit from its unique mechanism of action.
Development of Advanced Methodologies for Comprehensive Pharmacological Profiling
A thorough pharmacological characterization of this compound necessitates the application of advanced and quantitative methodologies. While its non-competitive mode of action is established, a deeper understanding of its binding kinetics and allosteric modulation of the AMPA receptor is lacking.
Future pharmacological profiling should incorporate:
Radioligand Binding Studies: To determine the binding affinity of this compound to the allosteric site on the AMPA receptor and to explore its interaction with other binding sites.
Advanced Electrophysiology: Employing techniques such as patch-clamp electrophysiology on cultured neurons to analyze the compound's effects on synaptic transmission and plasticity with high temporal and spatial resolution.
Structural Biology: Utilizing techniques like X-ray crystallography or cryo-electron microscopy to determine the high-resolution structure of this compound bound to the AMPA receptor. nih.gov This would provide invaluable insights into its precise binding site and the conformational changes it induces to inhibit receptor function.
Q & A
Q. What is the primary mechanism of action of GYKI 47261 dihydrochloride in modulating AMPA receptors, and how can this be experimentally validated?
this compound acts as a non-competitive antagonist of AMPA receptors by binding to a distinct allosteric site, inhibiting glutamate-induced currents. To validate this, researchers should design electrophysiological assays (e.g., patch-clamp recordings) using hippocampal neurons or transfected cell lines expressing AMPA receptor subunits. Dose-response curves (e.g., IC₅₀ determination) and comparisons with structurally related antagonists (e.g., GYKI 52466) are critical for specificity verification .
Q. How can researchers determine the purity and stability of this compound for in vitro studies?
Analytical methods such as high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy are recommended to confirm purity (>99%, as per batch-specific certificates of analysis). Stability should be assessed under varying storage conditions (e.g., -20°C vs. 4°C) using accelerated degradation studies monitored via mass spectrometry (MS) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported efficacy of this compound across different neuronal subtypes?
Discrepancies may arise from differences in AMPA receptor subunit composition (e.g., GluA1 vs. GluA2) or auxiliary proteins (e.g., TARPs). Researchers should:
- Perform subunit-specific knockdown/knockout experiments using siRNA or CRISPR-Cas8.
- Compare inhibition kinetics in primary neurons (e.g., cortical vs. cerebellar) versus recombinant systems.
- Validate findings with orthogonal methods like radioligand binding assays .
Q. How can researchers optimize the use of this compound in vivo to minimize off-target effects in neuroprotection studies?
- Conduct pharmacokinetic profiling (e.g., plasma half-life, blood-brain barrier permeability) via LC-MS/MS.
- Use conditional knockout models to isolate AMPA receptor-mediated effects.
- Pair with positron emission tomography (PET) tracers to monitor receptor occupancy dynamically.
- Include control experiments with structurally unrelated AMPA antagonists (e.g., perampanel) to confirm on-target activity .
Q. What methodologies are critical for analyzing the long-term effects of this compound on synaptic plasticity?
- Employ long-term potentiation (LTP) and depression (LTD) assays in acute brain slices, paired with field potential recordings.
- Use quantitative proteomics (e.g., SILAC) to track changes in synaptic protein expression.
- Combine with fluorescence imaging (e.g., calcium indicators like GCaMP) to correlate receptor inhibition with intracellular signaling dynamics .
Methodological Considerations
- Dose Optimization : Start with literature-reported IC₅₀ values (e.g., ~7.5–11 μM for related compounds) but validate in your experimental system due to variability in receptor density and assay conditions .
- Data Reproducibility : Adhere to MIACARM standards for metadata documentation, including batch-specific purity, storage conditions, and solvent compatibility .
- Conflict Resolution : Use systematic reviews of primary literature (e.g., Beilstein Journal guidelines) to address contradictory findings, emphasizing raw data transparency and statistical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
